4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine
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Overview
Description
4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a fluoropyridine moiety linked to an oxolane ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine typically involves the nucleophilic substitution of a fluoropyridine derivative with an oxolane-based nucleophile. One common method includes the reaction of 5-fluoropyridin-2-ol with oxirane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the oxolane ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom on the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced oxolane derivatives.
Substitution: Formation of azido-substituted pyridine derivatives.
Scientific Research Applications
4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. Additionally, the oxolane ring can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine
- 2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid
Uniqueness
4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique electronic properties.
Properties
IUPAC Name |
4-(5-fluoropyridin-2-yl)oxyoxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c10-6-1-2-9(12-3-6)14-8-5-13-4-7(8)11/h1-3,7-8H,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEADOIALHAXWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=NC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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